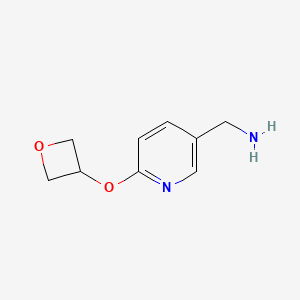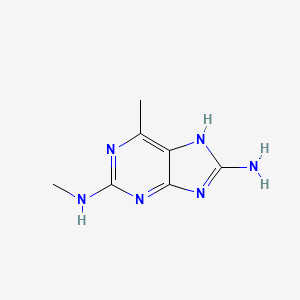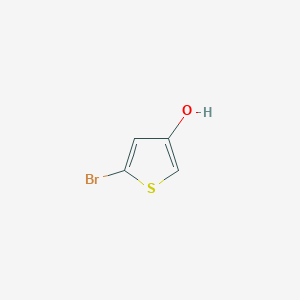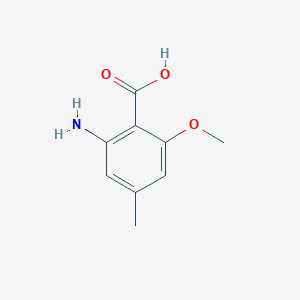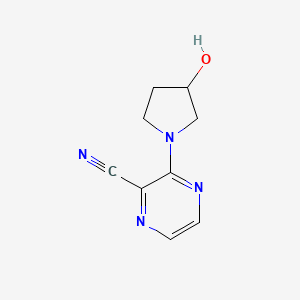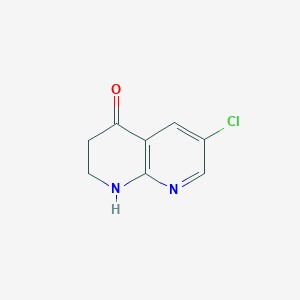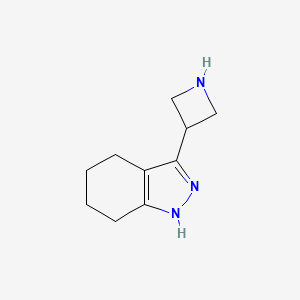
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features both azetidine and indazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically uses DBU as a catalyst and proceeds under mild conditions to yield the desired azetidine derivatives.
Another approach involves the Suzuki–Miyaura cross-coupling reaction, where brominated pyrazole–azetidine hybrids are reacted with boronic acids
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method has been developed. This method employs commercially available and low-cost starting materials, such as benzylamine, and utilizes green oxidation reactions in microchannel reactors . This approach is not only environmentally friendly but also suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets and pathways. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing the receptor’s response to its natural ligand . This modulation can lead to various physiological effects, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(Azetidin-3-yl)acetic acid: Used as a structural analogue for 4-aminobutanoic acid (GABA).
(3-Arylazetidin-3-yl)acetates: Utilized in the preparation of pharmaceutically active agents.
Uniqueness
3-(Azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its dual-ring structure, which combines the properties of both azetidine and indazole rings. This structural feature provides the compound with a wide range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H15N3 |
|---|---|
Peso molecular |
177.25 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole |
InChI |
InChI=1S/C10H15N3/c1-2-4-9-8(3-1)10(13-12-9)7-5-11-6-7/h7,11H,1-6H2,(H,12,13) |
Clave InChI |
SDPZCTNFAVTBIA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2)C3CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
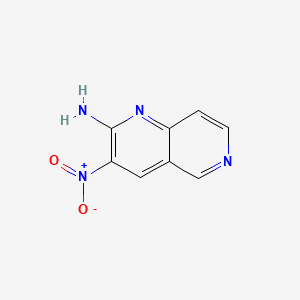
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
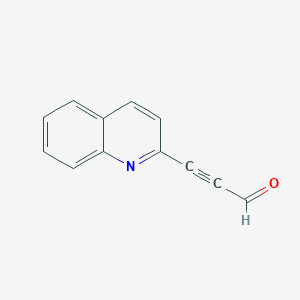
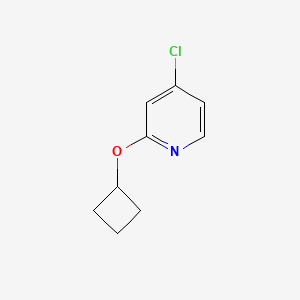
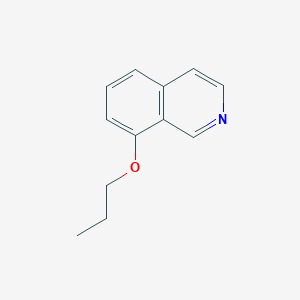
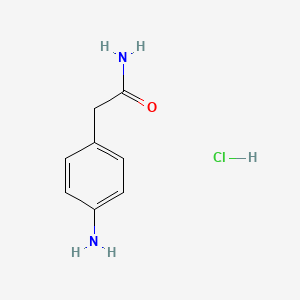
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
